molecular formula C17H19N5OS B2534586 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine CAS No. 2415570-93-1

4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine

Cat. No. B2534586
CAS RN: 2415570-93-1
M. Wt: 341.43
InChI Key: MVWPGZWWBVJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of enzymes involved in cell division and DNA replication. It is also thought to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is its potent antitumor activity. This makes it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can cause liver damage and renal toxicity at high doses. Additionally, its mechanism of action is not fully understood, which may limit its potential clinical applications.

Future Directions

There are several future directions for the research on 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Additionally, studies could be conducted to determine its potential as a treatment for other inflammatory conditions, such as arthritis and inflammatory bowel disease. Finally, further studies could be conducted to determine the optimal dosing and administration of this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine involves the reaction of 2-aminothiophenol with ethylbromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with N-methylpyrazin-2-amine and 3-chloroazetidine to form the final product.

Scientific Research Applications

The scientific research application of 4-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is primarily focused on its potential as a therapeutic agent. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

4-ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-3-23-13-5-4-6-14-16(13)20-17(24-14)21(2)12-10-22(11-12)15-9-18-7-8-19-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPGZWWBVJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.